N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide
Description
N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide is a complex organic compound that features a morpholinoethyl group, a tetrahydro-1,3,5-triazine ring, and a benzenesulfonamide moiety
Properties
IUPAC Name |
N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3S/c21-24(22,14-4-2-1-3-5-14)18-15-16-12-20(13-17-15)7-6-19-8-10-23-11-9-19/h1-5H,6-13H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSJYTFODMFEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CNC(=NC2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as silver oxide, with the reaction mixture being stirred at room temperature for extended periods .
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide involves its interaction with specific molecular targets. The morpholinoethyl group and the triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
N-Cyclohexyl-N’-(2-morpholinoethyl)carbodiimide: This compound shares the morpholinoethyl group and has similar reactivity in biochemical assays.
2-Morpholinoethyl-substituted benzimidazolium salts: These compounds also feature the morpholinoethyl group and are used in similar synthetic applications.
Uniqueness: N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide is unique due to the combination of its structural features, which confer specific reactivity and potential applications that are not observed in other similar compounds. The presence of the triazine ring, in particular, distinguishes it from other morpholinoethyl-substituted compounds.
Biological Activity
N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data on its mechanism of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H18N4O2S
- CAS Number : 1209889-58-6
This structure includes a benzenesulfonamide moiety and a tetrahydrotriazine core, which are known to influence its biological interactions.
Antitumor Activity
Recent studies have indicated that derivatives of sulfonamides exhibit significant antitumor properties. The specific compound under review has demonstrated activity against various cancer cell lines.
Efficacy in Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showing promising antitumor effects.
The biological activity is primarily attributed to the compound's ability to inhibit specific signaling pathways involved in tumor growth. It is hypothesized that the morpholinoethyl group enhances cellular uptake and interaction with target proteins involved in cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity against various pathogens:
These findings suggest that the compound may have broader therapeutic applications beyond oncology.
Study 1: Antitumor Efficacy in Vivo
A study conducted on xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The treatment regimen was well-tolerated with minimal side effects observed.
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of similar compounds revealed that modifications in the sulfonamide group significantly influenced biological activity. Compounds with larger substituents on the benzenesulfonamide moiety exhibited enhanced potency against cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
